2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
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Overview
Description
2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one is a purine nucleoside analog It is structurally related to guanosine and is known for its significant role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method involves the use of protected sugar derivatives and purine bases under acidic or basic conditions to form the nucleoside. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can target the purine ring, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical assays.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of cell proliferation. The compound targets various enzymes involved in nucleic acid metabolism, including DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
Guanosine: Structurally similar but with different functional groups.
Adenosine: Another purine nucleoside with distinct biological activities.
Cytidine: A pyrimidine nucleoside with different applications in medicine and research.
Uniqueness
2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one is unique due to its specific structural features that allow it to interact with nucleic acids in a distinct manner. Its ability to inhibit nucleic acid synthesis makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C11H15N5O4 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-15-10(19)8-9(14-11(15)12)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14)/t5?,6-,7-/m1/s1 |
InChI Key |
VJSHSPNFYFRXGN-JXBXZBNISA-N |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3CC([C@H](O3)CO)O |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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